2-[(5-Bromopyridin-3-yl)amino]butan-1-ol
Description
2-[(5-Bromopyridin-3-yl)amino]butan-1-ol is a pyridine derivative characterized by a bromine substituent at the 5-position of the pyridine ring and an amino-linked butanol chain at the 3-position. Its molecular formula is C₉H₁₂BrN₂O, with a molecular weight of 261.11 g/mol. The amino and hydroxyl groups confer hydrogen-bonding capacity, which may influence solubility and biological interactions.
Properties
IUPAC Name |
2-[(5-bromopyridin-3-yl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-2-8(6-13)12-9-3-7(10)4-11-5-9/h3-5,8,12-13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZWIBWCEUGIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
A structurally related compound, 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol , provides a basis for comparison (see Table 1). Both compounds share the 5-bromopyridin-3-yl core but differ in substituent chemistry and chain length.
Table 1: Structural and Functional Comparison
| Property | 2-[(5-Bromopyridin-3-yl)amino]butan-1-ol | 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol |
|---|---|---|
| Substituent Position | Amino group at pyridine-3, linked to C2 of butanol | Propargyl alcohol group directly at pyridine-3 |
| Chain Length | 4-carbon (butanol) | 3-carbon (propargyl alcohol) |
| Functional Groups | -NH-, -OH | -C≡C-, -OH |
| Molecular Formula | C₉H₁₂BrN₂O | C₈H₆BrNO |
| Molecular Weight | 261.11 g/mol | 212.05 g/mol |
| Key Reactivity | Basic amino group; potential for nucleophilic substitution | Alkyne group suitable for click chemistry |
Key Differences
In contrast, the propargyl alcohol group in 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol contains a triple bond, enabling participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) .
Chain Length and Hydrophobicity: The longer butanol chain in this compound increases lipophilicity compared to the shorter propargyl chain of its counterpart. This difference could influence membrane permeability in biological systems.
Synthetic Utility: The amino group in the target compound allows for further derivatization (e.g., acylation or alkylation), whereas the alkyne group in the related compound is more suited for modular conjugation strategies.
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